2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 156941-60-5 . It has a molecular weight of 275.58 and its IUPAC name is 2-(7-bromo-1H-indol-3-yl)ethanamine hydrochloride . It is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrN2.ClH/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9;/h1-3,6,13H,4-5,12H2;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm^3 . It has a boiling point of 396.2±27.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.6±3.0 kJ/mol . The flash point is 193.4±23.7 °C . The index of refraction is 1.693 . The molar refractivity is 59.3±0.3 cm^3 . It has 2 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .Scientific Research Applications
Synthesis and Classification of Indoles
Indole derivatives, including those related to 2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride, have been a focal point in organic chemistry due to their complex structure and significant biological activities. A comprehensive review of indole synthesis methods provides a classification framework for all indole syntheses, highlighting the importance of these compounds in developing new pharmaceuticals and other bioactive materials (Taber & Tirunahari, 2011).
Pharmacological Potential of Indole Derivatives
Indole and its derivatives exhibit a wide range of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects. The indole nucleus contributes significantly to these activities, making compounds like 2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride valuable for medicinal chemistry and drug discovery efforts. A review of plant-based indole alkaloids emphasizes the diverse pharmacological potential of these compounds, suggesting the need for further research to explore their therapeutic applications (Omar et al., 2021).
Environmental and Toxicological Research
Research on brominated flame retardants, including those related to indole derivatives, has raised concerns about their environmental fate and toxicity. Studies emphasize the need for comprehensive research on the occurrence, environmental fate, and potential health impacts of novel brominated compounds to assess their risks accurately and guide regulatory decisions (Zuiderveen, Slootweg, & de Boer, 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(7-bromo-1H-indol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2.ClH/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9;/h1-3,6,13H,4-5,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGKXNLFBJRRGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595698 |
Source
|
Record name | 2-(7-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride | |
CAS RN |
156941-60-5 |
Source
|
Record name | 2-(7-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50595698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(7-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.